

Application Notes and Protocols for the Characterization of 1-(4-Methylbenzoyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Methylbenzoyl)piperazine

Cat. No.: B039415

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Methylbenzoyl)piperazine is a chemical compound with a piperazine core, a versatile scaffold in medicinal chemistry. The piperazine ring and its derivatives are found in a wide range of biologically active compounds.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of **1-(4-Methylbenzoyl)piperazine** in research and drug development settings. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of **1-(4-Methylbenzoyl)piperazine**. Reversed-phase HPLC is commonly employed for the analysis of piperazine derivatives.[4][5]

Data Presentation:

Parameter	HPLC Method 1 (Isocratic)	HPLC Method 2 (Gradient)
Column	C18 (e.g., 250 x 4.6 mm, 5 μ m)	C18 (e.g., 150 x 4.6 mm, 3.5 μ m)
Mobile Phase	Acetonitrile:Water:Phosphoric Acid	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min[6]	1.0 mL/min
Detection	UV at 254 nm	UV at 254 nm or MS detector
Injection Volume	10 μ L[6]	10 μ L
Column Temp.	35°C[6]	30°C
Run Time	20 min[6]	25 min
Expected RT	Method Dependent	Method Dependent

Experimental Protocol:

1. Sample Preparation:

- Accurately weigh and dissolve approximately 10 mg of **1-(4-Methylbenzoyl)piperazine** in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution.
- Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 μ g/mL).

2. HPLC System Preparation:

- Set up the HPLC system with the chosen column and mobile phase.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Chromatographic Analysis:

- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram and determine the retention time of the analyte peak.
- For quantitative analysis, prepare a calibration curve using standard solutions of known concentrations.

4. Derivatization for Enhanced Detection (Optional):

- For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[6][7]

Workflow Diagram:



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Caption: HPLC analysis workflow for **1-(4-Methylbenzoyl)piperazine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific method for the identification and quantification of volatile and semi-volatile compounds like **1-(4-Methylbenzoyl)piperazine**.

Data Presentation:

Parameter	GC-MS Method
Column	100% trifluoropropyl methyl polysiloxane (e.g., Rtx-200)[8]
Carrier Gas	Helium at 1.0 mL/min[9]
Injection Mode	Splitless[9]
Injector Temp.	250°C
Oven Program	100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Ionization	Electron Ionization (EI) at 70 eV[1]
Mass Range	m/z 50-500
Expected m/z Fragments	m/z 204 (M+), 119 (C ₈ H ₇ O+), 85 (C ₅ H ₉ N+)

Experimental Protocol:

1. Sample Preparation:

- Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.[9]
- An internal standard may be added for quantitative analysis.

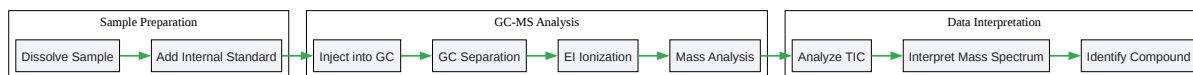
2. GC-MS System Preparation:

- Install the appropriate GC column and set the instrument parameters as specified.
- Condition the system by running a solvent blank.

3. GC-MS Analysis:

- Inject the prepared sample solution into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
- Identify the compound by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Workflow Diagram:



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Caption: GC-MS analysis workflow for **1-(4-Methylbenzoyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of **1-(4-Methylbenzoyl)piperazine**, providing detailed information about the carbon-hydrogen framework. Due to the restricted rotation of the amide bond, conformers may be observed at room temperature.^[10]

Data Presentation:

Nucleus	Expected Chemical Shifts (δ , ppm)
^1H NMR (CDCl_3)	~ 7.3 (d, 2H, Ar-H), ~ 7.2 (d, 2H, Ar-H), ~ 3.8 (br s, 4H, piperazine-H), ~ 3.5 (br s, 4H, piperazine-H), ~ 2.4 (s, 3H, CH_3)
^{13}C NMR (CDCl_3)	~ 170 (C=O), ~ 142 (Ar-C), ~ 132 (Ar-C), ~ 129 (Ar-CH), ~ 127 (Ar-CH), ~ 48 (piperazine- CH_2), ~ 42 (piperazine- CH_2), ~ 21 (CH_3)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. At low temperatures, splitting of piperazine and methyl signals may be observed due to the presence of syn and anti rotamers.^[10]

Experimental Protocol:

1. Sample Preparation:

- Dissolve 5-10 mg of **1-(4-Methylbenzoyl)piperazine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. NMR Spectrometer Setup:

- Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments.

3. Data Acquisition:

- Acquire the ¹H NMR spectrum.
- Acquire the ¹³C NMR spectrum.
- Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

4. Data Processing and Interpretation:

- Process the raw data (Fourier transformation, phase correction, baseline correction).
- Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons.
- Assign the chemical shifts in the ¹³C NMR spectrum.

Workflow Diagram:



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Caption: NMR analysis workflow for **1-(4-Methylbenzoyl)piperazine**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-(4-Methylbenzoyl)piperazine**.

Data Presentation:

Functional Group	Expected Absorption Bands (cm ⁻¹)
N-H Stretch (piperazine)	~3300-3500 (secondary amine, if present)
C-H Stretch (aromatic)	~3000-3100
C-H Stretch (aliphatic)	~2800-3000
C=O Stretch (amide)	~1630-1680
C=C Stretch (aromatic)	~1450-1600
C-N Stretch	~1000-1250

Experimental Protocol:

1. Sample Preparation:

- For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Alternatively, use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid sample.

2. IR Spectrometer Setup:

- Record a background spectrum.

3. Data Acquisition:

- Place the sample in the IR beam and record the spectrum.

4. Data Interpretation:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of **1-(4-Methylbenzoyl)piperazine**. Piperazine and its derivatives are known to be relatively stable.[\[11\]](#)

Data Presentation:

Parameter	Expected Value
Melting Point (DSC)	Compound specific, sharp endotherm
Decomposition Temp. (TGA)	> 150°C (piperazine is stable up to this temp) [12] [13]

Experimental Protocol:

1. Sample Preparation:

- Accurately weigh a small amount of the sample (2-5 mg) into an appropriate sample pan (e.g., aluminum for DSC).

2. Instrument Setup:

- Calibrate the instrument using appropriate standards.
- Set the desired temperature program (e.g., heat from 25°C to 300°C at a rate of 10°C/min).

3. Data Acquisition:

- Place the sample and a reference pan in the instrument.
- Start the temperature program and record the thermogram.

4. Data Analysis:

- Determine the melting point from the DSC curve (onset or peak of the endothermic event).
- Determine the decomposition temperature from the TGA curve (onset of mass loss).

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